ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19985224
InChI: InChI=1S/C25H21BrN2O5S/c1-3-32-22(29)14-33-23-18(26)11-15(12-20(23)31-2)13-21-24(30)28-25(34-21)27-19-10-6-8-16-7-4-5-9-17(16)19/h4-13H,3,14H2,1-2H3,(H,27,28,30)/b21-13+
SMILES:
Molecular Formula: C25H21BrN2O5S
Molecular Weight: 541.4 g/mol

ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

CAS No.:

Cat. No.: VC19985224

Molecular Formula: C25H21BrN2O5S

Molecular Weight: 541.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate -

Specification

Molecular Formula C25H21BrN2O5S
Molecular Weight 541.4 g/mol
IUPAC Name ethyl 2-[2-bromo-6-methoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Standard InChI InChI=1S/C25H21BrN2O5S/c1-3-32-22(29)14-33-23-18(26)11-15(12-20(23)31-2)13-21-24(30)28-25(34-21)27-19-10-6-8-16-7-4-5-9-17(16)19/h4-13H,3,14H2,1-2H3,(H,27,28,30)/b21-13+
Standard InChI Key INJHCCJMOUITHA-FYJGNVAPSA-N
Isomeric SMILES CCOC(=O)COC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC
Canonical SMILES CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC

Introduction

Chemical Identification and Structural Analysis

Molecular Composition and Structural Features

The compound’s molecular identity is defined by its IUPAC name: ethyl 2-[2-bromo-6-methoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate. Its structure comprises three distinct functional regions:

  • Thiazole Ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4.

  • Naphthalen-1-ylamino Group: A polycyclic aromatic system conjugated to the thiazole via an imine linkage.

  • Ethyl Acetate Moiety: An ester group attached to a brominated methoxyphenol backbone.

The stereochemical configuration of the imine bond (EE-isomer) is critical for maintaining planar geometry, which facilitates π-π stacking interactions in potential biological targets.

Table 1: Molecular Properties of Ethyl 2-[2-Bromo-6-Methoxy-4-[(E)-[2-(Naphthalen-1-Ylamino)-4-Oxo-1,3-Thiazol-5-Ylidene]Methyl]Phenoxy]Acetate

PropertyValue
Molecular FormulaC25H21BrN2O5S\text{C}_{25}\text{H}_{21}\text{BrN}_2\text{O}_5\text{S}
Molecular Weight541.4 g/mol
IUPAC Nameethyl 2-[2-bromo-6-methoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Standard InChIInChI=1S/C25H21BrN2O5S/c1-3-32-22(29)14-33-23-18(26)11-15(12-20(23)31-2)13-21-24(30)28-25(34-21)27-19-10-6-8-16-7-4-5-9-17(16)19/h4-13H,3,14H2,1-2H3,(H,27,28,30)/b21-13+
Standard InChIKeyINJHCCJM...

Synthesis and Manufacturing

Reaction Pathways

The synthesis of ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate involves sequential transformations:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones under basic conditions generates the 4-oxo-thiazolidine core.

  • Imine Coupling: Reaction of the thiazole intermediate with naphthalen-1-amine in the presence of a dehydrating agent (e.g., P4O10\text{P}_4\text{O}_{10}) yields the (E)-configured imine.

  • Esterification: Bromophenol precursors are functionalized with ethyl acetate via Williamson ether synthesis, employing potassium carbonate as a base.

Key Challenges:

  • Steric hindrance during imine formation necessitates precise temperature control (60–80°C) to favor the (E)-isomer.

  • Purification of the final product requires chromatographic separation due to the compound’s high molecular weight and polarity.

Optimization Strategies

  • Catalysis: Transition metal catalysts (e.g., Pd(OAc)₂) could enhance coupling efficiency in future syntheses.

  • Green Chemistry: Solvent systems such as ethanol-water mixtures may reduce environmental impact without compromising yield.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in aqueous media (<0.1 mg/mL) but miscible with polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the ester and imine functional groups. Storage at −20°C under inert atmosphere is recommended.

Thermodynamic Parameters

  • Melting Point: Estimated >200°C (decomposition observed before melting).

  • LogP: Predicted value of 3.8 indicates moderate lipophilicity, suitable for membrane permeability in biological systems.

Future Research Directions

Biological Screening

  • In Vitro Assays: Prioritize testing against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa, MCF-7).

  • ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding to guide lead optimization.

Synthetic Methodology

  • Flow Chemistry: Continuous flow systems could improve reaction control and scalability.

  • Computational Modeling: DFT calculations may predict regioselectivity in subsequent derivatization reactions.

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